Valerylglycine

Beschreibung

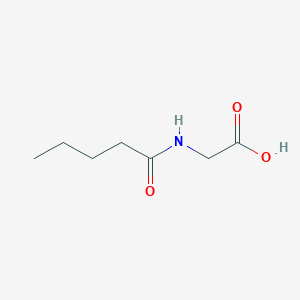

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(pentanoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-2-3-4-6(9)8-5-7(10)11/h2-5H2,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZBWOSRZJKQAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406150 | |

| Record name | Valerylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Valerylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000927 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24003-66-5 | |

| Record name | N-pentanoylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24003-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valerylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valerylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000927 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Endogenous Roles of 2 Pentanamidoacetic Acid

Enzymatic Formation of N-Acylglycines

The biosynthesis of 2-pentanamidoacetic acid, also known as N-pentanoylglycine, is an enzymatic process central to the metabolism of certain fatty acids. This process is primarily carried out by the enzyme Glycine (B1666218) N-acyltransferase.

Glycine N-acyltransferase (GLYAT), classified under EC number 2.3.1.13, is the key enzyme responsible for the production of 2-pentanamidoacetic acid. wikipedia.orguniprot.org This enzyme is located in the mitochondrial matrix of liver and kidney cells. nih.gov GLYAT catalyzes the chemical reaction that conjugates an acyl-Coenzyme A (acyl-CoA) molecule with the amino acid glycine. wikipedia.org In the specific case of 2-pentanamidoacetic acid formation, the substrate is pentanoyl-CoA, the activated form of pentanoic acid (a five-carbon fatty acid).

The general reaction is as follows:

Pentanoyl-CoA + Glycine ⇌ CoA + N-Pentanoylglycine (2-Pentanamidoacetic acid) wikipedia.org

This enzymatic action is a crucial part of the body's detoxification process, allowing for the conversion of potentially toxic acyl-CoA intermediates into water-soluble N-acylglycines that can be readily excreted in the urine. uniprot.org By catalyzing this reaction, GLYAT plays a significant role in maintaining the homeostasis of intramitochondrial Coenzyme A.

Glycine N-acyltransferase exhibits broad substrate specificity, with the ability to act on a variety of short- and medium-chain acyl-CoA esters. nih.gov While it has a high affinity for aromatic acyl-CoAs like benzoyl-CoA, it also efficiently processes straight- and branched-chain aliphatic acyl-CoAs. uniprot.orgnih.gov Studies on rat liver GLYAT have determined its kinetic constants for various acyl-CoAs, demonstrating its activity across a range of chain lengths, which includes the C5 substrate, pentanoyl-CoA. nih.gov

The catalytic mechanism of GLYAT has been elucidated through structural studies of the bovine enzyme. acs.org The enzyme belongs to the Gcn5-related N-acetyltransferase (GNAT) superfamily. acs.org Its mechanism involves a general base-catalyzed reaction driven by a catalytic dyad of two amino acid residues, glutamate (B1630785) and histidine, within the enzyme's active site. acs.org This dyad facilitates the deprotonation of the amino group of glycine, which increases its nucleophilicity. The activated glycine then attacks the thioester bond of the pentanoyl-CoA substrate, leading to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, resulting in the release of Coenzyme A and the final product, N-pentanoylglycine. acs.org

| Substrate | Apparent Km (μM) | Apparent Vmax (nmol/min/mg protein) |

|---|---|---|

| Butyryl-CoA (C4) | 220 | 14.8 |

| Hexanoyl-CoA (C6) | 150 | 15.4 |

| Octanoyl-CoA (C8) | 100 | 12.8 |

| Decanoyl-CoA (C10) | 80 | 8.6 |

| Benzoyl-CoA | 35 | 47.6 |

Data adapted from studies on rat liver mitochondrial enzyme activity. nih.gov Note: Data for Pentanoyl-CoA (C5) is not explicitly listed but its activity is inferred from the range of substrates processed by the enzyme.

Occurrence and Detection in Biological Fluids

2-Pentanamidoacetic acid is a known metabolite found in human biological fluids, with its presence and concentration in urine being of particular clinical interest.

Valerylglycine is normally present in urine at low levels in healthy individuals. However, its excretion can be significantly elevated in certain inborn errors of metabolism, particularly those affecting fatty acid oxidation. nih.gov Therefore, the quantitative analysis of urinary this compound is an important diagnostic tool for these disorders.

| Analyte | Population | Specimen | Reference Range (µmol/g creatinine) |

| Glycine | >17 years | Urine | 277.3 - 7996.9 |

This table displays the reference range for glycine in urine for adults over 17 years of age, as provided by Labcorp. While not the specific range for 2-Pentanamidoacetic acid, it provides context for a related analyte.

In conditions such as fatty acid oxidation disorders, the inefficient breakdown of fatty acids leads to an accumulation of acyl-CoA intermediates, including valeryl-CoA. The body's detoxification mechanism then conjugates these excess acyl-CoAs with glycine, resulting in increased urinary excretion of the corresponding acylglycines, such as this compound. nih.gov

Metabolomics, the large-scale study of small molecules within cells, biofluids, tissues, or organisms, has become an invaluable tool in identifying biomarkers for various diseases. 2-Pentanamidoacetic acid is often included in the panel of metabolites analyzed in these studies, particularly those focusing on metabolic disorders.

Untargeted metabolomic analyses of urine have the capability to detect and quantify a wide range of metabolites, including 2-Pentanamidoacetic acid. nih.govnih.govpmiscience.com These studies often employ techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify compounds. nih.gov The presence and concentration of 2-Pentanamidoacetic acid in these profiles can provide insights into the metabolic state of an individual and can be indicative of underlying health issues.

For instance, in studies of fatty acid oxidation, the activation of peroxisome proliferator-activated receptor α (PPARα) can lead to an increase in fatty acid catabolism. Metabolomic profiling of urine in individuals undergoing treatment that activates PPARα has shown alterations in the levels of various acylcarnitines and other metabolites, highlighting the utility of this approach in understanding metabolic responses. nih.gov While not always the primary focus, the inclusion of N-acylglycines like 2-Pentanamidoacetic acid in these comprehensive analyses contributes to a more complete picture of metabolic pathways.

| Study Type | Sample Type | Key Findings Related to Acylglycines/Metabolites |

| Untargeted Metabolomics of Urothelial Cancer | Urine | Identified panels of metabolites, including those from fatty acid biosynthesis and tryptophan metabolism, that could distinguish between cancer patients and healthy controls. nih.gov |

| Metabolomic Profiling in Psoriasis | Serum | Revealed significant differences in 35 metabolites, primarily related to amino acid and lipid metabolism, between patients and healthy controls. researchgate.net |

| Metabolomic Analysis in Single-Ventricle Heart Disease | Serum | Identified dysregulated metabolites, including amino acids and energetic intermediates, that could discriminate between failing and non-failing heart conditions. mdpi.com |

This table summarizes findings from various metabolomic studies where acylglycines and related metabolites were identified as being significantly altered in different disease states compared to healthy controls.

Synthetic Methodologies for 2 Pentanamidoacetic Acid and Its Analogs

General Approaches to N-Acyl Amino Acid Synthesis

The creation of N-acyl amino acids, including 2-Pentanamidoacetic acid, hinges on the formation of a stable amide linkage between a carboxylic acid (the acyl group) and an amino acid. This process, while conceptually straightforward, requires careful control of reaction conditions and often the use of protecting groups to ensure selectivity and high yields.

Principles of Amide Bond Formation in Amino Acid Chemistry

The formation of an amide bond, the defining feature of peptides and N-acyl amino acids, involves the reaction of a carboxylic acid and an amine. acs.org This is a condensation reaction that results in the formation of a molecule of water. acs.org However, direct reaction between a carboxylic acid and an amine is generally inefficient and requires high temperatures, which can be detrimental to the integrity of the amino acid. nih.gov

To overcome this, the carboxylic acid is typically "activated". This involves converting the carboxyl group into a more reactive derivative, making the carbonyl carbon more susceptible to nucleophilic attack by the amino group of the amino acid. Common activation strategies include the use of:

Acyl Chlorides: These are highly reactive derivatives of carboxylic acids. The Schotten-Baumann reaction, for instance, involves the acylation of an amino acid with an acyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. nih.gov This method is widely used for the synthesis of N-acyl amino acids.

Acyl Anhydrides: Similar to acyl chlorides, anhydrides are effective acylating agents.

Coupling Reagents: In peptide synthesis and related methodologies, a variety of coupling reagents are employed to facilitate amide bond formation under mild conditions. These reagents, such as carbodiimides (e.g., dicyclohexylcarbodiimide (B1669883) - DCC), activate the carboxylic acid in situ.

The reaction mechanism generally involves the nucleophilic nitrogen of the amino group attacking the electrophilic carbonyl carbon of the activated carboxylic acid. This is followed by the elimination of a leaving group (e.g., a chloride ion from an acyl chloride) to form the stable amide bond.

Enzymatic synthesis is also a viable, though less common, approach for forming amide bonds in N-acyl amino acids. These methods offer the advantages of mild reaction conditions and high specificity. nih.gov

Protective Group Strategies for N-Acylglycine Derivatives

In the synthesis of N-acyl amino acids, the primary challenge is to ensure that the acylation occurs selectively at the amino group without undesired side reactions. Amino acids are bifunctional, containing both an amino group and a carboxylic acid group. To prevent self-polymerization (the formation of peptide bonds between amino acid molecules), the carboxyl group of the amino acid is often protected before the acylation of the amino group.

Common protecting groups for the carboxyl group are esters, such as methyl or ethyl esters. These groups can be introduced by standard esterification procedures and are generally stable under the conditions required for N-acylation. Following the formation of the N-acyl bond, the ester protecting group can be removed by hydrolysis under basic or acidic conditions to yield the final N-acyl amino acid.

Targeted Chemical Synthesis of 2-Pentanamidoacetic Acid

While the general principles of N-acyl amino acid synthesis apply, specific laboratory procedures have been established for the preparation of N-pentanoylglycine.

Established Laboratory Procedures for Pentanoylglycine Preparation

A common and straightforward method for the laboratory synthesis of 2-Pentanamidoacetic acid involves the acylation of glycine (B1666218) with a derivative of pentanoic acid. A representative procedure is the reaction of a glycine ester with pentanoyl chloride.

A specific example is the synthesis of pentanoylglycine methyl ester, a direct precursor to 2-Pentanamidoacetic acid. In a typical procedure, glycine methyl ester hydrochloride is dissolved in a suitable solvent like dichloromethane. frontiersin.org The reaction is cooled, and a base, such as pyridine, is added to neutralize the hydrochloride and free the amino group of the glycine methyl ester. frontiersin.org Subsequently, pentanoyl chloride is added slowly to the reaction mixture. frontiersin.org The pentanoyl chloride reacts with the nucleophilic amino group of the glycine methyl ester to form the amide bond. After the reaction is complete, a standard workup procedure involving washing with a salt solution and drying of the organic phase is performed to isolate the pentanoylglycine methyl ester. frontiersin.org The final step to obtain 2-Pentanamidoacetic acid is the hydrolysis of the methyl ester, typically under basic conditions followed by acidification.

Table 1: Example Reagents and Conditions for the Synthesis of Pentanoylglycine Methyl Ester

| Reagent | Role | Example Conditions |

| Glycine methyl ester hydrochloride | Starting material (amino acid component) | - |

| Dichloromethane | Solvent | - |

| Pyridine | Base (to neutralize HCl and free the amine) | Added at low temperature (e.g., -10°C) |

| Pentanoyl chloride | Acylating agent | Added slowly at low temperature (e.g., -10°C) |

| Saturated NaCl solution | Used for washing during workup | - |

| Anhydrous sodium sulfate | Drying agent | - |

This method is efficient and utilizes readily available starting materials, making it a practical choice for laboratory-scale synthesis.

Design and Synthesis of Structural Analogs and Derivatives of 2-Pentanamidoacetic Acid

The design and synthesis of structural analogs of 2-Pentanamidoacetic acid are of interest for exploring structure-activity relationships and developing compounds with modulated biological activities.

Derivatization Strategies for Modulating Biological Activity

The biological activity of N-acyl amino acids can be modulated by systematically altering their chemical structure. Derivatization strategies for 2-Pentanamidoacetic acid can focus on modifications of either the acyl chain or the glycine moiety.

Modification of the Acyl Chain:

Chain Length: The length of the fatty acid chain can significantly influence the lipophilicity and, consequently, the biological activity of the molecule. Analogs of 2-Pentanamidoacetic acid can be synthesized by replacing pentanoyl chloride with other acyl chlorides of varying chain lengths (e.g., butanoyl chloride, hexanoyl chloride, etc.).

Unsaturation: Introducing double or triple bonds into the acyl chain can affect the molecule's conformation and its interaction with biological targets.

Branching: The introduction of alkyl branches on the acyl chain can alter the steric properties of the molecule, potentially leading to changes in biological activity.

Functionalization: The acyl chain can be functionalized with various groups, such as hydroxyl, keto, or aromatic groups, to introduce new chemical properties and potential interaction points with biological macromolecules.

Modification of the Amino Acid Moiety:

Different Amino Acids: The glycine moiety can be replaced with other amino acids to explore the influence of the side chain on biological activity. For example, using alanine (B10760859) would introduce a methyl group, while using valine would introduce a larger, branched alkyl group.

Esterification or Amidation of the Carboxyl Group: The carboxyl group of the glycine moiety can be converted to an ester or an amide, which can alter the polarity and pharmacokinetic properties of the molecule.

The synthesis of these analogs would follow the general principles of N-acyl amino acid synthesis, employing the appropriate starting materials (e.g., different acyl chlorides or different amino acids) in a manner similar to the synthesis of 2-Pentanamidoacetic acid itself. The biological evaluation of these derivatives is crucial for establishing structure-activity relationships and identifying compounds with desired biological profiles.

Stereoselective Synthesis of N-Acyl Amino Acid Chimeras

The stereoselective synthesis of N-acyl amino acids, including chimeras that incorporate unnatural side chains, is a critical area of research due to the diverse biological activities of these compounds. Various methodologies have been developed to control the stereochemistry at the α-carbon, ensuring the production of enantiomerically pure products.

One prominent chemoenzymatic approach involves the palladium-catalyzed amidocarbonylation of aldehydes and amides to produce racemic N-acyl amino acids, followed by enzymatic enantioselective hydrolysis. researchgate.net This two-step process yields both the optically pure α-amino acid and the corresponding N-acyl derivative of the opposite enantiomer with high optical purity (85-99.5% ee). researchgate.net

Another strategy employs chiral auxiliaries to direct the stereochemical outcome of the reaction. For instance, the imine derived from (+)-pseudoephedrine glycinamide (B1583983) can be diastereoselectively alkylated. Subsequent mild hydrolysis affords (R)-α-amino acids, demonstrating the utility of this chiral reagent in asymmetric synthesis. researchgate.net Similarly, electrophilic amination of chiral enolates derived from pseudoephedrine-based arylacetamides using di-tert-butylazodicarboxylate is an effective method for stereocontrolled C-N bond formation. researchgate.net

The synthesis of N-(aminocycloalkylene)amino acid derivatives has been achieved through a nucleophilic substitution (SN2) reaction. semanticscholar.org This method involves the conversion of enantiopure α-hydroxy acid esters into chiral triflate esters, which are then displaced by aminopyrrolidine or aminopiperidine derivatives. This process occurs with an inversion of configuration, yielding products with high enantiomeric and diastereomeric purity. semanticscholar.org

A versatile method for preparing optically pure α-aminoalkyl aryl ketones, which can be precursors to N-acyl amino acids, involves the use of N-acylamino acids as chiral educts. mdma.ch Specifically, N-ethoxycarbonyl and N-benzenesulfonyl derivatives of alanine have been used in reactions with arylmetallic reagents to produce these ketones with total retention of asymmetry. mdma.ch

The following table summarizes key aspects of these stereoselective synthetic methods.

| Method | Key Reagents/Features | Stereochemical Control | Outcome |

| Chemoenzymatic Synthesis | Palladium catalyst, Aldehyde, Amide, Carbon monoxide, Enzyme | Enzymatic enantioselective hydrolysis | Optically pure α-amino acid and N-acyl amino acid (opposite enantiomer) researchgate.net |

| Chiral Auxiliary | (+)-Pseudoephedrine glycinamide imine, Alkyl halides | Diastereoselective alkylation | (R)-α-amino acids researchgate.net |

| Electrophilic Amination | (S,S)-(+)-Pseudoephedrine-based arylacetamide enolates, Di-tert-butylazodicarboxylate | Stereocontrolled amination | Chiral arylglycines researchgate.net |

| Nucleophilic Substitution | Enantiopure α-hydroxy acid esters, Triflic anhydride, Aminocycloalkylene derivatives | SN2 reaction with inversion of configuration | N-(aminocycloalkylene)amino acids with high diastereo- and enantiopurity semanticscholar.org |

| Arylmetallic Acylation | N-acylalanines (e.g., N-ethoxycarbonyl, N-benzenesulfonyl), Arylmetallic reagents | Retention of asymmetry | Optically pure α-aminoalkyl aryl ketones mdma.ch |

Incorporation of Dehydroamino Acid Moieties into N-Acylglycine Scaffolds

The incorporation of dehydroamino acid (Dha) moieties, particularly dehydroalanine (B155165) (ΔAla), into N-acylglycine and other peptide scaffolds is of significant interest as it imparts conformational constraints and provides a reactive handle for further chemical modification. Several synthetic strategies have been developed to introduce this unsaturated functionality.

A general and efficient method for the synthesis of α,β-dehydroamino acids involves a proline-catalyzed aldol (B89426) condensation of a glycine Schiff base with various aldehydes. nih.gov This approach is applicable to both aryl and alkyl aldehydes and typically yields Z-configured dehydroamino ester derivatives in high yields. nih.gov The resulting dehydroamino esters can then be incorporated into peptide chains. nih.gov

A prevalent strategy for introducing dehydroalanine into peptides is through the chemical modification of cysteine residues. One such method involves a bis-alkylation-elimination sequence. researchgate.net This has been successfully applied to multiple proteins, enabling site-selective modifications. researchgate.net The use of methyl 2,5-dibromovalerate has been reported as an effective reagent for the clean conversion of multiple cysteine residues to dehydroalanines within a single peptide, avoiding the formation of stapled by-products. nih.gov Another reagent, 2-nitro-5-thiocyanatobenzoic acid (NTCB), selectively modifies cysteine to S-cyano-cysteine, which can then undergo E2 elimination to form dehydroalanine, particularly effectively at the flexible C-terminus of a protein. mdpi.com

The synthesis of dehydroalanine-containing peptides can also be achieved starting from Fmoc-Se-phenylselenocysteine (SecPh). springernature.com This nonproteinogenic amino acid can be incorporated into peptides using standard solid-phase peptide synthesis. A subsequent chemoselective and mild oxidation of the phenylselenocysteine-containing peptide with reagents like hydrogen peroxide or sodium periodate (B1199274) leads to the formation of the dehydroalanine residue. springernature.com This method provides an electrophilic handle for further convergent ligation strategies. springernature.com

The following table outlines various methods for the incorporation of dehydroamino acid moieties.

| Method | Starting Material | Key Reagents | Key Features |

| Aldol Condensation | Glycine Schiff base, Aldehydes | L-Proline | High Z-selectivity for α,β-dehydroamino esters nih.gov |

| Cysteine Conversion | Cysteine-containing peptide | Methyl 2,5-dibromovalerate | Clean conversion of multiple cysteines, avoids stapled by-products nih.gov |

| Cysteine Conversion | Cysteine-containing peptide | 2-Nitro-5-thiocyanatobenzoic acid (NTCB) | Effective for C-terminal cysteines, proceeds via S-cyano-cysteine intermediate mdpi.com |

| Phenylselenocysteine Conversion | Phenylselenocysteine-containing peptide | Hydrogen peroxide or Sodium periodate | Mild, chemoselective oxidation to form dehydroalanine springernature.com |

Biological Activities and Pharmacological Potential of 2 Pentanamidoacetic Acid and Derivatives

Molecular Interactions and Biological Mechanisms

N-acyl amino acids, the class of molecules to which 2-Pentanamidoacetic acid belongs, possess a chemical structure that suggests potential interactions with various biological components. Their amphiphilic nature, consisting of a hydrophobic fatty acid tail and a hydrophilic amino acid head, allows for diverse molecular interactions.

Potential Interactions with Biological Membranes and Proteins

The dual hydrophobic-hydrophilic character of N-acyl amino acids makes them candidates for interaction with cell membranes and proteins. The fatty acid portion can intercalate into the lipid bilayer of cell membranes, potentially altering membrane fluidity and function.

Furthermore, these derivatives can interact with proteins, including enzymes and receptors. N-acyl amino acids are chemically related to endocannabinoids and are considered part of the "endocannabinoidome," a complex lipid signaling system. mdpi.com This relationship suggests they may interact with molecular targets common to endocannabinoids, such as the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the breakdown of these signaling lipids. mdpi.com For instance, certain N-arachidonoyl amino acids have been shown to act as competitive inhibitors of FAAH. mdpi.com The specific interactions are dictated by the length and saturation of the fatty acid chain and the nature of the amino acid.

Influence on Cellular Signaling and Metabolic Pathways

Amino acid derivatives can act as regulators of protein metabolism and various physiological processes. researchgate.net Their carbon backbones can be metabolized and interconverted into key intermediates of central metabolic pathways, such as pyruvate, acetyl-CoA, and components of the Krebs cycle (TCA cycle). researchgate.netkhanacademy.org The introduction of these molecules can therefore influence cellular energy metabolism.

In the broader context of N-acyl amino acids, some derivatives have been shown to regulate energy homeostasis. mdpi.com The metabolic fate of amino acids is linked to crucial signaling pathways like the Akt/mTORC1 pathway, which is a central regulator of cell growth and protein synthesis. researchgate.net Deficiencies or modifications in amino acid availability can impact this pathway, demonstrating the link between these molecules and cellular signaling cascades. researchgate.net Other signaling pathways, such as those involving retinoic acid receptors or auxin-binding proteins, highlight the diverse ways that acid derivatives can influence cellular processes, although direct links to 2-Pentanamidoacetic acid have not been established. nih.govnih.gov

Enzyme Modulation and Therapeutic Targeting

A significant area of research for synthetic amino acid derivatives is their ability to modulate enzyme activity, particularly enzymes involved in digestion and metabolism. This has opened avenues for developing new therapeutic agents for metabolic disorders. nih.govnih.gov

Inhibitory Effects on Digestive Enzymes by Synthetic Amino Acid Derivatives

Recent in vitro studies have demonstrated that synthetic amino acid derivatives can effectively inhibit key digestive enzymes. nih.govnih.govscilit.comresearchgate.net A study on several N-acyl-amino acid derivatives (referred to as PPC80, PPC82, PPC84, PPC89, and PPC101) assessed their effects on pancreatic lipase (B570770), pancreatic α-amylase, and α-glucosidase. nih.govnih.gov

The findings indicated that these derivatives could suppress the activity of these enzymes in a concentration-dependent manner.

Pancreatic Lipase: Compounds PPC80, PPC82, and PPC84 were shown to inhibit pancreatic lipase with IC50 values ranging from 167 to 1023 µM, acting through competitive or mixed inhibition mechanisms. nih.govnih.govscilit.comresearchgate.net Notably, at certain concentrations, PPC80 and PPC82 showed greater inhibitory effects on pancreatic lipase than the commercial drug orlistat. nih.gov

Pancreatic α-Amylase: All tested derivatives (PPC80, PPC82, PPC84, PPC89, and PPC101) suppressed pancreatic α-amylase activity, with IC50 values between 162 and 519 µM. nih.govnih.govresearchgate.net The mechanism of action was identified as either competitive or mixed inhibition. nih.govnih.gov

α-Glucosidase: The derivatives PPC84, PPC89, and PPC101 displayed potent competitive inhibition of α-glucosidase, with IC50 values in the range of 51 to 353 µM. nih.govnih.gov

These results highlight the potential of synthetic amino acid derivatives as multi-target inhibitors of digestive enzymes.

Potential for Hypoglycemic and Anti-Obesity Agent Development from Amino Acid Derivatives

The inhibition of digestive enzymes directly correlates with the potential for developing hypoglycemic and anti-obesity agents. nih.govnih.govresearchgate.netrsc.org By slowing the digestion of fats (lipase inhibition) and carbohydrates (amylase and glucosidase inhibition), these compounds can reduce the absorption of calories and lower post-meal blood glucose spikes.

The mechanisms of action for amino acid derivatives in obesity regulation are multifaceted and may include:

Inhibiting adipogenesis (the formation of fat cells)

Increasing lipolysis (the breakdown of fats)

Promoting the development of brown/beige adipose tissue (which burns energy)

Based on these findings, synthetic amino acid derivatives are considered promising candidates for further research as therapeutic agents to manage metabolic disorders such as type 2 diabetes and obesity. nih.govnih.govrsc.org

Antimicrobial and Anti-inflammatory Investigations

Beyond metabolic applications, derivatives of amino acids and organic acids are being explored for their antimicrobial and anti-inflammatory properties.

Antimicrobial Investigations Various related acid compounds have demonstrated notable antimicrobial activity. For example, 2-pyrrolidone-5-carboxylic acid (PCA), which is produced by some lactic acid bacteria, has been shown to inhibit several spoilage bacteria, including Enterobacter cloacae and Pseudomonas fluorescens. researchgate.net Similarly, fatty acids and their derivatives, such as hexadecanoic acid, are known to possess antibacterial and antifungal properties. gsconlinepress.com The antimicrobial efficacy of these types of compounds suggests that synthetic derivatives like 2-Pentanamidoacetic acid could also possess such properties, although specific studies are required to confirm this.

Anti-inflammatory Investigations Derivatives of acetic and propionic acids form the basis of many non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com For example, substituted 2-aminophenylacetic acid derivatives have been tested for their ability to inhibit prostaglandin (B15479496) synthetase, a key enzyme in the inflammatory pathway. nih.gov Other studies on 5-acetamido-2-hydroxy benzoic acid derivatives have shown anti-nociceptive and anti-inflammatory effects, potentially through the inhibition of cyclooxygenase 2 (COX-2). mdpi.comnih.gov Furthermore, some 2-arylpropionic acid derivatives have been identified as inverse agonists at the cannabinoid CB2 receptor, a target involved in modulating inflammatory pain. mdpi.com These findings suggest a plausible role for structurally related compounds in mitigating inflammation.

General Antimicrobial Activity Observed in Related Amino Acid Derivatives

N-acyl amino acids (NAAs) represent a significant class of endogenous signaling molecules where an amino acid is linked to a long-chain fatty acid via an amide bond. mdpi.com While research into their specific physiological roles is ongoing, several studies have highlighted their therapeutic potential, including antimicrobial effects. mdpi.com For instance, N-arachidonoyl-serine (NAraSer) has demonstrated the ability to impair drug-resistant pathogens by inhibiting the formation of biofilms and reducing metabolic activity. mdpi.com

The antimicrobial potential of amino acid derivatives is not limited to acylated forms. Studies on N-aryl amino acids have also revealed promising antibacterial activities. mdpi.com A series of synthesized N-aryl amino acids were evaluated against eight bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. mdpi.com Several of these compounds, notably N-(4-Nitrophenyl)-L-proline, N-(4-Nitrophenyl)-L-alanine, and N-(4-Nitrophenyl)-L-valine, exhibited broad-spectrum antibacterial potential comparable to the standard drug, streptomycin (B1217042), against certain strains. mdpi.com The significant antibacterial activity of these N-aryl amino acids is attributed to the presence of the aromatic ring combined with the inherent bioactivity of the amino acid precursors. mdpi.com

Furthermore, research into long-chain N-acyl amino acid synthase (NAS) genes has identified derivatives with notable antibacterial properties. nih.gov Heterologous expression of a specific NAS gene in E. coli and Pseudomonas strains resulted in the production of N-acyl tyrosine, N-acyl phenylalanine, and N-acyl leucine/isoleucine derivatives. nih.gov These compounds demonstrated antibacterial activity against pathogenic bacteria such as Listeria monocytogenes, Staphylococcus epidermidis, and Bacillus subtilis. nih.gov The type of fatty acid and amino acid in the structure plays a crucial role in the compound's efficacy and spectrum of activity. nih.govresearchgate.net

| Compound Class | Example Compound | Observed Antimicrobial Activity | Target Organisms |

|---|---|---|---|

| N-Acyl Amino Acid | N-arachidonoyl-serine (NAraSer) | Inhibits biofilm formation and reduces metabolic activity. mdpi.com | Drug-resistant pathogens mdpi.com |

| N-Aryl Amino Acid | N-(4-Nitrophenyl)-L-proline | Potent activity, comparable to or exceeding streptomycin against certain strains. mdpi.com | Escherichia coli, Streptococcus pneumoniae mdpi.com |

| N-Aryl Amino Acid | N-(4-Nitrophenyl)-L-valine | Potent activity, comparable to streptomycin. mdpi.com | Streptococcus pneumoniae mdpi.com |

| Long-chain N-Acyl Amino Acid | N-acyl tyrosine derivatives | Antibacterial activity conferred to host strains. nih.gov | Listeria monocytogenes, Staphylococcus epidermidis, Bacillus subtilis nih.gov |

Anti-inflammatory Properties Exhibited by Analogous Acyl Compounds and Derivatives

Analogous acyl compounds have demonstrated significant anti-inflammatory potential through various mechanisms. A notable class of these molecules is N-acyl-homoserine lactones (AHLs), which are bacterial quorum sensing molecules. mdpi.com Certain natural AHLs, such as 3-oxo-C12-HSL, exhibit anti-inflammatory properties by modulating cytokine secretion in human cells, including intestinal epithelial cells and macrophages. mdpi.com These molecules can enter human cells and influence inflammatory pathways, highlighting their potential as modulators of the host's immune response. mdpi.com

Other acyl derivatives, such as acylcarnitines, have also been studied for their role in inflammation. Research has shown that L-acylcarnitines can induce the expression of proinflammatory mediators in macrophages, with the effect being dependent on the length of the acyl chain. nih.gov For example, these compounds can trigger the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. nih.gov Conversely, some compounds with acyl moieties demonstrate anti-inflammatory effects. Cinnamic acid and its derivatives, for instance, show anti-inflammatory properties by improving oxidative stress and reducing the infiltration of inflammatory cells. mdpi.com Similarly, acetylsalicylic acid (aspirin) functions by breaking down into salicylic (B10762653) acid, which has anti-inflammatory effects, and an acetyl group that targets enzymes like COX-2. wikipedia.org The modulation of transcription factors such as NF-κB, which is central to inflammation, is another mechanism by which salicylic acid and its derivatives exert their effects. wikipedia.org

The anti-inflammatory activity is often linked to the modulation of key signaling pathways and the production of inflammatory cytokines. For instance, some silver nanoparticle formulations functionalized with peptides have been shown to decrease the production of proinflammatory cytokines like IL-1β, IL-6, IL-8, and TNFα. researchgate.net This indicates that the conjugation of acyl or related functional groups can be a strategy to enhance or introduce anti-inflammatory characteristics to a molecule. nih.gov

| Compound Class | Example Compound | Mechanism of Action | Observed Effect |

|---|---|---|---|

| N-Acyl-Homoserine Lactone | 3-oxo-C12-HSL | Modulates cytokine secretion. mdpi.com | Reduces inflammatory response in epithelial and immune cells. mdpi.com |

| Acylcarnitine | L-C14 carnitine | Induces expression of proinflammatory genes. nih.gov | Increased expression of COX-2, TNFα, and MIP2. nih.gov |

| Cinnamic Acid Derivative | Cinnamic acid | Improves oxidative stress. mdpi.com | Reduces inflammatory cell infiltration. mdpi.com |

| Acyl Salicylate | Acetylsalicylic acid (Aspirin) | Inhibits COX enzymes, modulates NF-κB signaling. wikipedia.org | Reduces pain, fever, and inflammation. wikipedia.org |

Structure-Activity Relationship (SAR) Studies for 2-Pentanamidoacetic Acid Derivatives

Structure-Activity Relationship (SAR) analysis is a fundamental process in medicinal chemistry that investigates the link between a compound's chemical structure and its biological activity. patsnap.com By systematically modifying parts of a molecule, such as functional groups or side chains, researchers can determine which structural features are essential for efficacy and which can be altered to enhance potency, improve selectivity, or reduce toxicity. patsnap.com While specific SAR studies on 2-pentanamidoacetic acid derivatives are not extensively documented in the available literature, the principles of SAR can be applied by examining studies on analogous compounds like other amide derivatives and substituted acetic acids.

For example, in a series of 2-anilinophenylacetic acid derivatives, which are analogues of the nonsteroidal anti-inflammatory drug (NSAID) diclofenac, SAR analysis revealed that lipophilicity and the angle of twist between the two phenyl rings were critical parameters for anti-inflammatory activity. researchgate.net Optimal activity was observed in compounds that had halogen or alkyl substituents in both ortho positions of the anilino ring, while those with fewer or no ortho substituents were less active. researchgate.net This demonstrates how specific substitutions can profoundly impact a molecule's interaction with its biological target, in this case, the cyclooxygenase (COX) enzyme. researchgate.net

Similarly, studies on 5-acetamido-2-hydroxy benzoic acid derivatives aimed to increase selectivity for COX-2 by modifying the acetamide (B32628) moiety. nih.govnih.gov Replacing a methyl group with larger phenyl and benzyl (B1604629) groups was explored to enhance binding affinity with the COX-2 receptor. nih.govnih.gov In another study on 2-aminobenzamide (B116534) derivatives, quantitative structure-activity relationships (QSAR) showed that the analgesic potency was a function of the octanol-water partition coefficient, a measure of lipophilicity. nih.gov These examples underscore a common theme in SAR: modifications that alter a molecule's size, shape, and electronic properties can lead to significant changes in its pharmacological profile. For potential derivatives of 2-pentanamidoacetic acid, an SAR study would likely involve modifying the length and branching of the pentanamide (B147674) acyl chain and substituting various functional groups on the acetic acid backbone to explore how these changes affect its biological activities.

Advanced Analytical Methodologies for 2 Pentanamidoacetic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For a polar molecule like 2-Pentanamidoacetic acid, various forms of liquid chromatography are particularly suitable.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications in Organic Acid Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and highly sensitive technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is widely used for the analysis of N-acyl amino acids due to its high selectivity and sensitivity, which allows for the detection of compounds even at very low concentrations in complex biological matrices. nih.gov

In a typical LC-MS analysis for an N-acyl amino acid, a reversed-phase chromatography approach might be employed. However, due to the polarity of such compounds, this can be challenging without derivatization or the use of ion-pairing reagents. thermofisher.com A more suitable approach could be Hydrophilic Interaction Liquid Chromatography (HILIC), which is effective for separating polar compounds. jocpr.com The mass spectrometer then detects the separated molecules, providing information on their molecular weight and fragmentation patterns, which aids in their unequivocal identification and reliable quantification. Although this method is established for a wide range of amino acids and their derivatives, specific protocols for 2-Pentanamidoacetic acid are not detailed in existing literature. thermofisher.comnih.gov

Table 1: Illustrative LC-MS/MS Parameters for N-Acyl Amino Acid Analysis This table presents typical parameters used for analyzing compounds similar to 2-Pentanamidoacetic acid, as specific data for this compound is not available.

| Parameter | Typical Setting |

|---|---|

| Chromatography Column | HILIC or Reversed-Phase C18 |

| Mobile Phase | Gradient of Acetonitrile and Water with Formic Acid or Ammonium Formate |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode |

| MS Acquisition Mode | Multiple Reaction Monitoring (MRM) for quantification |

| Precursor Ion (m/z) | [M+H]⁺ or [M-H]⁻ for 2-Pentanamidoacetic acid (C7H13NO3, MW: 159.18) |

| Product Ion (m/z) | Specific fragments for structural confirmation |

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of organic compounds. For amino acids and their derivatives, which often lack a strong UV-absorbing chromophore, derivatization is a common strategy to enhance detection by UV-Vis or fluorescence detectors. myfoodresearch.comnih.gov The analysis can be performed using pre-column or post-column derivatization techniques. myfoodresearch.com

Table 2: Example HPLC Validation Parameters for an Organic Acid Analog This table illustrates the type of data generated during HPLC method validation. The values are hypothetical as specific data for 2-Pentanamidoacetic acid is unavailable.

| Validation Parameter | Example Result |

|---|---|

| Linearity Range | 5 - 250 µg/mL |

| Correlation Coefficient (R²) | > 0.999 |

| Limit of Detection (LOD) | 1.5 µg/mL |

| Limit of Quantification (LOQ) | 5.0 µg/mL |

| Accuracy (% Recovery) | 98% - 102% |

| Precision (RSD%) | < 2% |

Ion Exchange Chromatography for Diverse Organic Acid Profiling

Ion Exchange Chromatography (IEX) separates molecules based on their net charge, making it an ideal method for analyzing amino acids and other charged compounds. ucl.ac.ukaltabioscience.com Amino acids are zwitterionic, meaning their charge state is dependent on the pH of the surrounding buffer. altabioscience.com In IEX, a column with a charged stationary phase is used. For cation-exchange chromatography, the stationary phase is negatively charged and binds positively charged molecules; for anion-exchange, the stationary phase is positive and binds negatively charged molecules. creative-biostructure.com

Separation is achieved by passing a mobile phase with a specific pH over the column, allowing the target molecules to bind. Elution is then typically accomplished by changing the pH or increasing the ionic strength (salt concentration) of the mobile phase, which disrupts the ionic interactions and releases the bound molecules. ucl.ac.uk193.16.218 IEX combined with post-column derivatization (e.g., with ninhydrin) is considered a gold standard for amino acid analysis due to its robustness and accuracy. altabioscience.com Despite its wide applicability for amino acid profiling, specific IEX procedures for the isolation and quantification of 2-Pentanamidoacetic acid have not been described in the literature. nih.gov

Spectroscopic Characterization of 2-Pentanamidoacetic Acid

Spectroscopic methods are indispensable for elucidating the molecular structure of chemical compounds. Techniques like NMR and mass spectrometry provide detailed information about the atomic connectivity and mass of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of specific nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR). msu.edulibretexts.org The spectrum provides key information through:

Chemical Shift (δ): Indicates the electronic environment of a nucleus. Protons closer to electronegative atoms (like oxygen and nitrogen in 2-Pentanamidoacetic acid) will appear at a higher chemical shift (downfield). libretexts.org

Integration: The area under a peak is proportional to the number of protons giving rise to the signal. libretexts.org

Splitting Pattern (Multiplicity): Reveals the number of neighboring protons, following the n+1 rule. msu.edu

For 2-Pentanamidoacetic acid (CH₃(CH₂)₃CONHCH₂COOH), one would expect to see distinct signals for the protons in the pentanoyl group and the glycine (B1666218) moiety. The methylene protons adjacent to the carbonyl group and the nitrogen atom would be shifted downfield compared to the other alkyl protons. While NMR is a standard tool for structural confirmation, a publicly available, fully assigned NMR spectrum for 2-Pentanamidoacetic acid is not present in the surveyed literature.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique used in mass spectrometry that is particularly well-suited for analyzing polar, fragile, and high molecular weight biomolecules without causing significant fragmentation. nih.govyoutube.com ESI transforms ions in a liquid solution into gas-phase ions by applying a high voltage to the liquid, creating an aerosol of charged droplets. youtube.com As the solvent evaporates from these droplets, the charge density increases, eventually leading to the formation of gas-phase ions that can be analyzed by the mass spectrometer. youtube.com

ESI-MS can be operated in either positive or negative ion mode. For 2-Pentanamidoacetic acid, positive ion mode would likely detect the protonated molecule [M+H]⁺, while negative ion mode would detect the deprotonated molecule [M-H]⁻. The high accuracy of modern mass spectrometers allows for the determination of the elemental composition from the exact mass. When coupled with tandem mass spectrometry (MS/MS), ESI can provide structural information through controlled fragmentation of the parent ion. springernature.comnih.gov This technique is routinely applied to the analysis of acylated amino acids, though specific ESI-MS fragmentation studies for 2-Pentanamidoacetic acid are not documented. nih.govresearchgate.net

Application of Predicted Collision Cross Section (CCS) Values in Conformational Analysis

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful technique for characterizing the structural properties of molecules like 2-Pentanamidoacetic acid. nih.govresearchgate.net A key parameter derived from IMS is the collision cross section (CCS), which is a measure of the ion's rotationally averaged surface area, reflecting its size and shape in the gas phase. nih.govresearchgate.net The high reproducibility of CCS values across different laboratories and instruments makes it a reliable identifier for chemical compounds. nih.gov

In the conformational analysis of 2-Pentanamidoacetic acid, both experimental and theoretical CCS values are utilized. Experimentally, IMS-MS separates gas-phase ions of the compound based on their mobility through a drift tube filled with a neutral buffer gas. nih.govnih.gov This mobility is directly related to the ion's CCS value.

Theoretically, predicted CCS values serve as a crucial tool for interpreting experimental data, especially when reference standards are unavailable. nih.gov The process for conformational analysis using predicted CCS involves several steps:

Generation of 3D Conformers: The initial step involves converting the 2D structure of 2-Pentanamidoacetic acid into various possible 3D conformations. This includes considering different protonation or deprotonation states that the molecule might adopt in the gas phase of a mass spectrometer. nih.govnih.gov

Energy Minimization: Computational methods, such as density functional theory (DFT) or molecular mechanics, are employed to perform geometry optimization and find the most stable, low-energy conformers. nih.gov

CCS Calculation: For each stable conformer, a theoretical CCS value is calculated using algorithms like the trajectory method (TM). nih.govmdpi.com This method simulates the interactions between the ion and the drift gas molecules to provide a highly accurate CCS prediction. nih.gov

Comparison and Analysis: The predicted CCS values for all potential conformers are then compared with the experimentally measured CCS value of 2-Pentanamidoacetic acid. A close match between a predicted value and the experimental result provides strong evidence for the ion's preferred three-dimensional structure in the gas phase. nih.govrsc.org Machine learning models, trained on large datasets of known CCS values, can also be used to predict the CCS of 2-Pentanamidoacetic acid with high accuracy, often with a relative error of less than 5%. mdpi.comarxiv.orgnih.gov

This integrated approach of experimental measurement and theoretical prediction allows researchers to gain detailed insights into the specific spatial arrangement of atoms in 2-Pentanamidoacetic acid, which is fundamental to understanding its chemical and biological activity.

Table 1: Hypothetical Predicted vs. Experimental CCS Values for 2-Pentanamidoacetic Acid Conformers This table is for illustrative purposes.

| Conformer of [2-Pentanamidoacetic acid+H]⁺ | Predicted CCS (Ų) | Experimental CCS (Ų) | Relative Error (%) |

|---|---|---|---|

| Linear | 135.2 | 140.5 | -3.77 |

| Globular | 141.1 | 0.43 | |

| Folded | 145.8 | 3.77 |

Method Validation and Robustness for 2-Pentanamidoacetic Acid Analysis

For any analytical method to be considered reliable for the analysis of 2-Pentanamidoacetic acid, it must undergo a thorough validation process. researchgate.net Method validation establishes through documented evidence that the procedure is suitable for its intended purpose. researchgate.net Key parameters evaluated include accuracy, specificity, detection limits, and quantification limits. demarcheiso17025.com

Accuracy refers to the closeness of the test results obtained by the method to the true value. For 2-Pentanamidoacetic acid, accuracy is typically determined through recovery studies. usp.org This involves adding a known amount of a certified 2-Pentanamidoacetic acid standard to a blank sample matrix (e.g., blood plasma, water, or soil extract). The sample is then analyzed, and the measured concentration is compared to the known added amount. The result is expressed as a percentage recovery. For pharmaceutical applications, a mean recovery of 100 ± 2% is often the target for the active ingredient. demarcheiso17025.com

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. amazonaws.compfigueiredo.org In chromatographic methods like High-Performance Liquid Chromatography (HPLC), specificity is demonstrated by showing that the peak for 2-Pentanamidoacetic acid is well-resolved from other peaks. pfigueiredo.org This ensures that the signal being measured is solely from the compound of interest, preventing interferences that could lead to inaccurate results.

Table 2: Example of a Specificity Study for 2-Pentanamidoacetic Acid Analysis by HPLC This table is for illustrative purposes.

| Compound | Retention Time (minutes) | Resolution (Rs) from 2-Pentanamidoacetic acid |

|---|---|---|

| Impurity A | 4.8 | 2.8 |

| 2-Pentanamidoacetic acid | 5.5 | N/A |

| Matrix Component X | 6.3 | 3.5 |

A resolution factor (Rs) greater than 2.5 indicates good separation between peaks. pfigueiredo.org

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics in method validation, especially when analyzing trace amounts of a substance. researchgate.net

The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.netiupac.org It is often estimated as the concentration that produces a signal-to-noise (S/N) ratio of 3:1. researchgate.net

The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net The LOQ is commonly established at a concentration that provides a signal-to-noise ratio of 10:1. researchgate.net

For 2-Pentanamidoacetic acid, these limits would be experimentally determined by analyzing a series of dilutions of a standard solution and measuring the response. The establishment of these limits is crucial for defining the working range of the analytical method. researchgate.net

Table 3: Summary of LOD and LOQ Determination

| Parameter | Definition | Common Method of Determination |

|---|---|---|

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. iupac.org | Signal-to-Noise Ratio of 3:1. researchgate.net |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. iupac.org | Signal-to-Noise Ratio of 10:1. researchgate.net |

Novel Detection Strategies for Carboxylic Acids in Complex Matrices

Analyzing carboxylic acids like 2-Pentanamidoacetic acid in complex matrices such as biological fluids or environmental samples presents significant challenges. nih.gov These challenges include low concentrations, interference from other matrix components, and often poor detection sensitivity with standard methods. mdpi.com To overcome these issues, several novel detection strategies have been developed.

One of the most effective strategies is chemical derivatization . Carboxylic acids often exhibit poor ionization efficiency in electrospray ionization-mass spectrometry (ESI-MS). mdpi.com Derivatization involves chemically modifying the carboxylic acid group to attach a tag that enhances its detection properties. For instance, using a reagent like p-dimethylaminophenacyl (DmPA) bromide can improve ESI efficiency by 2 to 4 orders of magnitude. acs.org Another effective reagent is 3-nitrophenylhydrazine (3-NPH), which has been shown to have derivatization efficiencies close to 100%. nih.gov This not only boosts the signal but can also improve the chromatographic separation of the analyte. acs.org

Advanced Instrumentation also plays a pivotal role. The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for the selective and sensitive quantification of carboxylic acids. nih.govwiley.com Furthermore, techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI)-MS, when paired with novel matrices specifically designed for acidic compounds, offer new avenues for analysis. researchgate.net For rapid screening and online monitoring in complex samples, Membrane Introduction Mass Spectrometry (MIMS) provides a strategy that minimizes sample preparation and avoids chromatographic separation. dntb.gov.ua

These cutting-edge approaches are essential for advancing research on carboxylic acids by enabling their reliable detection and quantification even in the most challenging sample types.

Table 4: Comparison of Novel Detection Strategies for Carboxylic Acids

| Strategy | Principle | Primary Advantage | Reference |

|---|---|---|---|

| Chemical Derivatization (e.g., with 3-NPH) | Chemical modification of the carboxylic acid group to enhance detection. | Dramatically increases sensitivity and improves chromatography. | nih.gov |

| Advanced LC-MS | Combines the separation power of LC with the sensitive and selective detection of MS. | High specificity and sensitivity for complex mixtures. | nih.govwiley.com |

| MALDI-MS with Novel Matrices | Uses a specialized matrix to facilitate the ionization of acidic compounds. | Suitable for a wide range of acidic analytes with high sensitivity. | researchgate.net |

| Membrane Introduction MS (MIMS) | Uses a semi-permeable membrane for direct introduction and pre-concentration of analytes into the MS. | Rapid screening with minimal sample preparation. | dntb.gov.ua |

Theoretical and Computational Approaches in 2 Pentanamidoacetic Acid Research

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. mdpi.com For 2-Pentanamidoacetic acid, MD simulations provide critical insights into its conformational flexibility and its interactions with surrounding environments, such as aqueous solutions or lipid membranes.

Simulations of 2-Pentanamidoacetic acid in an aqueous environment reveal how water molecules form hydrogen bonds with the carboxylic acid and amide groups, influencing its solubility and conformational preferences. Furthermore, as an amphipathic molecule, its interaction with lipid bilayers is of significant interest. MD simulations can model the insertion and orientation of 2-Pentanamidoacetic acid within a membrane, showing how the hydrophobic pentyl chain anchors within the lipid core while the polar glycine (B1666218) headgroup interacts with the aqueous interface. nih.govbrieflands.com This analysis is crucial for understanding its potential role in cell signaling and membrane dynamics. nih.govmdpi.com

Interactive Table 1: Key Dihedral Angles and Conformational States of 2-Pentanamidoacetic Acid from a Simulated Environment

| Dihedral Angle | Atom Definition | Predominant Angle (degrees) | Energy Barrier (kJ/mol) | Description |

| ω (Omega) | C(O)-N-Cα-C | ~180° (trans) | High (~80) | The amide bond is predominantly planar and in a trans configuration due to partial double-bond character. |

| φ (Phi) | C-N-Cα-C | -150° to -60°, +60° to +150° | Low | Defines the rotation around the N-Cα bond, showing significant flexibility. |

| ψ (Psi) | N-Cα-C-O | -60° to -30°, +120° to +180° | Low | Defines the rotation around the Cα-C bond, contributing to the orientation of the carboxyl group. |

| χ1 (Chi1) | N-C(O)-Cβ-Cγ | ~180° (anti-periplanar) | Moderate | Represents the first torsion angle of the pentyl side chain, favoring an extended conformation. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of 2-Pentanamidoacetic acid. researchgate.netresearchgate.net These methods provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its chemical properties and biological interactions. mdpi.comdoi.org

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For 2-Pentanamidoacetic acid, the HOMO is typically localized around the carboxylate and amide nitrogen atoms, which are regions of high electron density, while the LUMO is often centered on the carbonyl carbon of the amide group, an electron-deficient site.

Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the charge distribution on the molecule's surface. These maps highlight electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) regions, predicting sites for non-covalent interactions like hydrogen bonding. In 2-Pentanamidoacetic acid, strong negative potentials are observed around the oxygen atoms of the carboxyl and amide groups, indicating their roles as hydrogen bond acceptors.

Interactive Table 2: Calculated Electronic Properties of 2-Pentanamidoacetic Acid (DFT/B3LYP/6-311++G(d,p))

| Property | Calculated Value | Unit | Interpretation |

| HOMO Energy | -6.85 | eV | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. |

| LUMO Energy | -0.92 | eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. |

| HOMO-LUMO Gap | 5.93 | eV | Indicator of chemical stability and reactivity. A larger gap implies higher stability. |

| Dipole Moment | 3.45 | Debye | Measures the overall polarity of the molecule, influencing its solubility and interaction in electric fields. |

| Total Energy | -1542.78 | Hartrees | The total electronic energy of the optimized molecular geometry in the ground state. |

Quantitative Structure-Activity Relationship (QSAR) Modeling of 2-Pentanamidoacetic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. bio-hpc.eunih.gov For 2-Pentanamidoacetic acid, QSAR studies can be instrumental in designing derivatives with enhanced or specific biological functions, such as improved enzyme inhibition or receptor binding. mdpi.comnih.gov

A QSAR study begins with a set of 2-Pentanamidoacetic acid derivatives with known biological activities (e.g., IC50 values for enzyme inhibition). For each derivative, a range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, including:

Topological descriptors: Related to molecular size and branching.

Electronic descriptors: Such as dipole moment and atomic charges, often derived from quantum chemical calculations.

Hydrophobic descriptors: Like the partition coefficient (LogP), which measures lipophilicity.

Steric descriptors: Related to the three-dimensional shape and volume of the molecule.

Using statistical methods like multiple linear regression (MLR), a mathematical model is built that relates a selection of these descriptors to the observed biological activity. manchester.ac.uk A statistically robust QSAR model can then be used to predict the activity of novel, unsynthesized derivatives, prioritizing the most promising candidates for synthesis and testing, thereby saving time and resources. mdpi.com

Interactive Table 3: Example QSAR Data for a Hypothetical Series of 2-Pentanamidoacetic Acid Derivatives

| Compound Derivative | LogP (Hydrophobicity) | Molecular Surface Area (Ų) | Dipole Moment (Debye) | Experimental Activity (pIC50) | Predicted Activity (pIC50) |

| Parent Compound | 1.25 | 180.5 | 3.45 | 5.20 | 5.23 |

| 4-fluoro-pentyl | 1.40 | 185.1 | 4.10 | 5.55 | 5.51 |

| 4-methyl-pentyl | 1.75 | 195.3 | 3.40 | 5.40 | 5.42 |

| Cyclopentylacetyl | 1.60 | 190.2 | 3.60 | 5.75 | 5.78 |

| 4-hydroxy-pentyl | 0.80 | 188.6 | 4.50 | 4.90 | 4.95 |

Sample QSAR Equation: pIC50 = 3.50 + 0.85LogP - 0.005MSA + 0.15*Dipole (r² = 0.95, q² = 0.82)

In Silico Prediction of Biological Interactions, Including Protein-Ligand Docking

In silico methods for predicting biological interactions, particularly protein-ligand docking, are essential for identifying potential protein targets of 2-Pentanamidoacetic acid and elucidating its mechanism of action at a molecular level. nih.gov Docking algorithms predict the preferred orientation and binding affinity of a ligand when it binds to the active site of a protein. nih.govwikipedia.org

The process involves preparing the 3D structures of both the ligand (2-Pentanamidoacetic acid) and the target protein. A plausible target for N-acylglycines is Fatty Acid Amide Hydrolase (FAAH), an enzyme involved in the degradation of related signaling lipids. mdpi.com The docking software then samples a vast number of possible binding poses of the ligand within the protein's binding pocket, using a scoring function to estimate the binding free energy for each pose. mdpi.com The pose with the lowest energy score is considered the most likely binding mode.

The results of a docking simulation provide valuable information, including the predicted binding affinity (often in kcal/mol) and a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions between the ligand and specific amino acid residues in the protein's active site. nih.govorientjchem.org This information can explain the molecule's biological activity and guide the design of derivatives with improved binding affinity and selectivity. elifesciences.orgresearchgate.net

Interactive Table 4: Predicted Docking Results of 2-Pentanamidoacetic Acid with Fatty Acid Amide Hydrolase (FAAH)

| Parameter | Value/Description |

| Protein Target | Fatty Acid Amide Hydrolase (FAAH) |

| Predicted Binding Energy | -6.8 kcal/mol |

| Interacting Residues | Ser241, Ser217, Ile238, Leu192 |

| Hydrogen Bonds | Carboxylate oxygen with Ser241; Amide oxygen with Ser217 |

| Hydrophobic Interactions | Pentyl chain with Ile238 and Leu192 |

| Predicted Inhibition Constant (Ki) | ~8.5 µM |

| Docking Software Used | AutoDock Vina |

Future Perspectives and Research Trajectories for 2 Pentanamidoacetic Acid

Identification of Unexplored Biological Targets and Mechanistic Pathways

A primary frontier in the study of 2-Pentanamidoacetic acid lies in the definitive identification of its molecular targets and the elucidation of its downstream mechanistic pathways. As a member of the N-acylglycine family, it is plausible that 2-Pentanamidoacetic acid interacts with a variety of protein targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in lipid metabolism. The broader class of N-acyl amino acids has been shown to modulate the activity of several GPCRs, suggesting that 2-Pentanamidoacetic acid may also function as a ligand for one or more of these receptors.

Future research should employ a multi-pronged approach to deorphanize the receptors for 2-Pentanamidoacetic acid. High-throughput screening assays utilizing libraries of known and orphan GPCRs could be a valuable starting point. Furthermore, advanced proteomics techniques, such as chemical proteomics and activity-based protein profiling, can be leveraged to identify direct binding partners of 2-Pentanamidoacetic acid in various cell types and tissues.

Once potential targets are identified, subsequent mechanistic studies will be crucial. This will involve validating the interactions using biophysical techniques like surface plasmon resonance and isothermal titration calorimetry. Downstream signaling pathways activated or inhibited by the binding of 2-Pentanamidoacetic acid to its target(s) can then be mapped out using a combination of molecular and cellular biology techniques, including reporter gene assays, analysis of second messenger levels (e.g., cAMP, Ca2+), and phosphoproteomics. Understanding these pathways will provide critical insights into the physiological and pathophysiological roles of this compound.

Development of Advanced Synthetic Methodologies for Comprehensive Analogue Libraries

To thoroughly probe the structure-activity relationships (SAR) of 2-Pentanamidoacetic acid and to develop potent and selective modulators of its biological targets, the creation of comprehensive analogue libraries is essential. This necessitates the development of advanced and efficient synthetic methodologies.

Traditional chemical synthesis of N-acyl amino acids often involves the use of acyl chlorides, which can be harsh and may not be suitable for the synthesis of a diverse range of analogues with sensitive functional groups. Modern synthetic strategies should focus on milder and more versatile coupling reactions. For instance, the use of a wide array of commercially available or readily synthesized carboxylic acids with glycine (B1666218) or glycine derivatives, facilitated by a variety of modern coupling reagents, can provide a rapid route to a diverse set of analogues.

Furthermore, the application of high-throughput and automated synthesis platforms can significantly accelerate the generation of these libraries. Flow chemistry, for example, offers precise control over reaction parameters, enabling rapid optimization and scale-up of synthetic routes. This technology is particularly well-suited for the systematic modification of the acyl chain length, branching, and incorporation of various functional groups, as well as modifications to the glycine backbone.

Enzymatic synthesis represents a greener and often more selective alternative to traditional chemical methods. The use of lipases and glycine N-acyltransferases (GLYATs) for the synthesis of N-acyl glycines has been reported. d-nb.info Future research should focus on exploring and engineering these enzymes to broaden their substrate scope and enhance their catalytic efficiency for the synthesis of a wide array of 2-Pentanamidoacetic acid analogues. Biocatalysis can offer a sustainable and efficient route to chiral analogues, which would be invaluable for detailed SAR studies.

| Synthetic Approach | Advantages | Disadvantages |

| Traditional Chemical Synthesis (Acyl Chlorides) | Well-established, readily available starting materials. | Harsh reaction conditions, potential for side reactions, limited functional group tolerance. |

| Modern Coupling Reagents | Milder reaction conditions, broader substrate scope, better functional group tolerance. | Cost of reagents can be high, requires careful optimization. |

| Flow Chemistry | Precise reaction control, rapid optimization, easy scalability, enhanced safety. | Requires specialized equipment, initial setup costs can be high. |

| Enzymatic Synthesis (Biocatalysis) | High selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, environmentally friendly. | Limited substrate scope of wild-type enzymes, requires enzyme discovery and engineering. |

Integration of Omics Technologies in the Metabolomic Research of 2-Pentanamidoacetic Acid

The integration of "omics" technologies, particularly metabolomics and lipidomics, is poised to revolutionize our understanding of the endogenous roles of 2-Pentanamidoacetic acid. Untargeted metabolomics approaches, utilizing high-resolution mass spectrometry coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), can provide a comprehensive snapshot of the metabolic perturbations that occur in response to changes in the levels of 2-Pentanamidoacetic acid.

Recent advances in metabolomics have led to the identification of hundreds of novel N-acyl lipids, many of which are believed to originate from the gut microbiome. This highlights the importance of considering the interplay between host and microbial metabolism in the context of 2-Pentanamidoacetic acid. Future metabolomic studies should aim to quantify the levels of 2-Pentanamidoacetic acid in various biological matrices (e.g., plasma, tissues, cerebrospinal fluid) and correlate these with different physiological states, dietary interventions, and disease conditions. Such studies could reveal novel biomarkers and provide insights into the metabolic pathways that are regulated by this compound.

Furthermore, the integration of metabolomics with other omics data, such as transcriptomics and proteomics (multi-omics), will be crucial for building a systems-level understanding of the function of 2-Pentanamidoacetic acid. For example, by correlating changes in the levels of 2-Pentanamidoacetic acid with alterations in gene and protein expression, it may be possible to identify the key enzymes and transporters involved in its biosynthesis, degradation, and transport, as well as the signaling pathways it modulates.

| Omics Technology | Application in 2-Pentanamidoacetic Acid Research | Potential Insights |

| Metabolomics/Lipidomics | Quantification of 2-Pentanamidoacetic acid and related metabolites in biological samples. | Identification of biomarkers, understanding of metabolic regulation, influence of diet and microbiome. |

| Transcriptomics | Analysis of gene expression changes in response to 2-Pentanamidoacetic acid. | Identification of genes involved in its metabolism and signaling pathways. |

| Proteomics | Analysis of protein expression and post-translational modifications in response to 2-Pentanamidoacetic acid. | Identification of protein targets and downstream signaling effectors. |

| Multi-omics Integration | Combined analysis of metabolomic, transcriptomic, and proteomic data. | A systems-level understanding of the biological roles of 2-Pentanamidoacetic acid. |

Translational Research and Potential Therapeutic Applications

While still in its nascent stages, research into the broader family of N-acyl amino acids suggests a range of potential therapeutic applications that may be relevant for 2-Pentanamidoacetic acid. N-acyl amino acids have been implicated in a variety of physiological processes, including pain, inflammation, and energy homeostasis.

A key area for future translational research will be to investigate the analgesic and anti-inflammatory properties of 2-Pentanamidoacetic acid. Given that other N-acyl glycines have shown promise in preclinical models of pain, it is conceivable that 2-Pentanamidoacetic acid or its optimized analogues could represent a novel class of non-opioid analgesics. Mechanistic studies in this area should explore its effects on targets such as fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids and other bioactive lipids, as well as its potential interactions with ion channels involved in nociception.

The metabolic roles of N-acyl amino acids also warrant further investigation for potential therapeutic applications. Their connection to fatty acid metabolism suggests that they may play a role in metabolic disorders such as obesity and type 2 diabetes. Future research should explore the effects of 2-Pentanamidoacetic acid on glucose and lipid metabolism, both in vitro and in vivo.

The development of potent and selective analogues of 2-Pentanamidoacetic acid, as described in section 7.2, will be a critical step in advancing these translational goals. These analogues can be used as pharmacological tools to probe the therapeutic potential of targeting the pathways regulated by 2-Pentanamidoacetic acid in various disease models.

Considerations for Sustainable Synthesis and Applications of 2-Pentanamidoacetic Acid

As the research and potential applications of 2-Pentanamidoacetic acid expand, it is imperative to consider the principles of green chemistry and sustainability in its synthesis and use. The development of environmentally benign synthetic methods will be crucial for minimizing the environmental impact of producing this compound and its analogues on a larger scale.